4-[1-(3-Chlorophenyl)ethyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[1-(3-chlorophenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c1-10(11-5-7-15-8-6-11)12-3-2-4-13(14)9-12/h2-4,9-11,15H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMPCXVZCFFTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780227-54-4 | |
| Record name | 4-[1-(3-chlorophenyl)ethyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Precursor Chemistry
Stereoselective and Enantioselective Synthesis Strategies for 4-[1-(3-Chlorophenyl)ethyl]piperidine (B2850282)
The biological activity of chiral molecules like this compound is often dependent on their specific stereoisomeric form. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is of paramount importance. Stereoselective and enantioselective strategies are employed to produce the desired isomer in high purity.
Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
Asymmetric synthesis aims to create a specific enantiomer of a chiral compound. This is often achieved using chiral auxiliaries or catalysts. A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
A well-established example of chiral auxiliaries in asymmetric synthesis is the use of oxazolidinones, popularized by David A. Evans. These auxiliaries can be attached to a precursor of the ethyl side chain, and through steric hindrance, they guide the subsequent alkylation or addition reactions to form one enantiomer preferentially.
Chiral catalysts, on the other hand, are substances that accelerate a chemical reaction to favor the formation of one enantiomer over the other without being consumed in the process. For the synthesis of substituted piperidines, various catalytic systems are employed. For instance, rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate can be used to introduce the 3-chlorophenyl group with high enantioselectivity. Similarly, biocatalysis, using enzymes like amine oxidases and ene-imine reductases, offers a powerful method for the asymmetric dearomatization of pyridines to yield stereochemically defined piperidines. nih.gov
Table 1: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
| Type | Example | Application in Synthesis |
| Chiral Auxiliary | Evans' Oxazolidinones | Directing alkylation reactions to create specific stereocenters. |
| Chiral Catalyst | Rhodium complexes with chiral ligands | Asymmetric addition of aryl groups to pyridine (B92270) precursors. |
| Biocatalyst | Amine Oxidases/Ene-Imine Reductases | Stereoselective reduction of tetrahydropyridines to chiral piperidines. nih.gov |
Diastereoselective Approaches to Piperidine (B6355638) Ring Formation
When a molecule has more than one stereocenter, diastereomers can be formed. Diastereoselective synthesis aims to produce a specific diastereomer. In the context of this compound, this involves controlling the relative stereochemistry of the substituents on the piperidine ring.
One common strategy for diastereoselective piperidine synthesis is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-ketoester, a precursor to the piperidone and subsequently the piperidine ring. dtic.milresearchgate.net The stereochemistry of the substituents on the starting linear chain can influence the stereochemical outcome of the cyclization.
Another powerful method is the aza-Prins cyclization, where a homoallylic amine reacts with an aldehyde in the presence of a Lewis acid. This reaction can be highly diastereoselective, with the stereochemistry being controlled by the reaction conditions and the nature of the substituents. For instance, the use of specific Lewis acids can favor the formation of either cis or trans isomers of the resulting piperidine.
Reductive amination of a suitably substituted diketone is another versatile method. The initial condensation of the diketone with an amine forms an enamine or imine, which is then reduced. The stereoselectivity of the reduction step can often be controlled by the choice of reducing agent and reaction conditions, leading to the desired diastereomer of the piperidine ring. nih.gov
Functional Group Interconversions and Regioselective Transformations for Precursor Derivatization
The synthesis of complex molecules like this compound often involves the strategic manipulation of functional groups. Functional group interconversion (FGI) refers to the conversion of one functional group into another, a key tactic in multi-step synthesis. For instance, a ketone group on the piperidine ring (a piperidone) can be a versatile intermediate. It can be converted to the desired ethyl group through a Wittig reaction followed by hydrogenation. Alternatively, Grignard addition to the ketone can introduce the ethyl group in a single step.
Regioselective transformations are crucial when a molecule has multiple reactive sites that are chemically similar but structurally different. In the synthesis of this compound, regioselectivity is important in reactions involving the piperidine ring or the chlorophenyl group. For example, during the formation of the piperidine ring via cyclization, controlling which carbon atoms form the new bond is a regioselective challenge. Similarly, if modifications are made to the chlorophenyl ring, directing a substitution reaction to a specific position (ortho, meta, or para to the existing chloro group) requires regioselective control.
Reaction Mechanisms in the Formation of the 3-Chlorophenyl and Piperidine Moieties
Understanding the underlying reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes.
The formation of the piperidine ring can proceed through various mechanisms depending on the chosen synthetic route. researchgate.net In the case of the Dieckmann condensation, the mechanism involves the deprotonation of an α-carbon to a carbonyl group to form an enolate, which then attacks the other carbonyl group in an intramolecular nucleophilic acyl substitution. dtic.milresearchgate.net The subsequent hydrolysis and decarboxylation yield the piperidone.
For the aza-Prins cyclization, the mechanism is initiated by the activation of an aldehyde by a Lewis acid, followed by nucleophilic attack from the nitrogen of a homoallylic amine to form an iminium ion. This is followed by an intramolecular cyclization where the double bond attacks the iminium ion, leading to the formation of the piperidine ring.
The introduction of the 3-chlorophenyl group typically involves an aromatic substitution reaction. A common method is Friedel-Crafts acylation or alkylation, where an acyl or alkyl group is introduced onto the benzene (B151609) ring. The chloro substituent on the phenyl ring is a deactivating group but directs incoming electrophiles to the ortho and para positions. Therefore, to achieve the meta-substitution pattern of the 3-chlorophenyl group, a different strategy is often required. One approach is to start with a precursor that already has the desired substitution pattern, such as 3-chloroacetophenone, which can then be used to build the ethyl side chain. Another possibility is a nucleophilic aromatic substitution (SNAr) reaction. msu.edulibretexts.org In this mechanism, a nucleophile attacks the aromatic ring, forming a Meisenheimer complex, which is a negatively charged intermediate. msu.edulibretexts.org The presence of an electron-withdrawing group, such as a nitro group, ortho or para to the leaving group can stabilize this intermediate and facilitate the reaction. msu.edulibretexts.org
Green Chemistry Principles and Sustainable Synthesis Protocols for this compound
Modern chemical synthesis places a strong emphasis on sustainability. Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govunibo.it
For the synthesis of this compound, several green chemistry approaches can be considered. The use of catalytic reactions, both with metal catalysts and biocatalysts, is inherently greener than using stoichiometric reagents as it reduces waste. nih.govrsc.org Water is an ideal green solvent, and developing synthetic steps that can be performed in aqueous media is a key goal. growingscience.comajchem-a.com
Atom economy is another important principle, which seeks to maximize the incorporation of all materials used in the process into the final product. One-pot or multi-component reactions, where several reaction steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve atom economy and reduce solvent usage and waste. growingscience.com
The choice of starting materials is also crucial. Utilizing renewable feedstocks instead of petroleum-based ones is a major aspect of green chemistry. While the direct synthesis of this specific compound from renewable sources may be challenging, the principles can be applied to the synthesis of precursors or reagents. For example, some piperidine derivatives can be synthesized from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org
Scale-Up Considerations and Process Chemistry Optimization
Translating a laboratory-scale synthesis to an industrial-scale process presents a unique set of challenges. Process chemistry focuses on developing synthetic routes that are safe, cost-effective, and robust for large-scale production.
For the synthesis of this compound, key scale-up considerations include:
Reagent and Catalyst Cost and Availability: The cost and availability of starting materials, reagents, and catalysts become critical factors at an industrial scale. Expensive or difficult-to-source materials may render a synthetic route economically unviable.
Reaction Conditions: Extreme temperatures, pressures, or reaction times that are manageable in a lab may be difficult or hazardous to implement in large reactors. Optimization aims to find milder and more efficient conditions.
Purification: Chromatographic purification, which is common in the lab, is often impractical and expensive for large quantities. Crystallization, distillation, and extraction are preferred purification methods on an industrial scale. The synthesis should be designed to yield a product that is easily purified by these methods.
Safety: The potential for runaway reactions, the handling of hazardous materials, and the generation of toxic byproducts must be carefully assessed and mitigated.
Process Mass Intensity (PMI): PMI is a metric used to evaluate the efficiency of a chemical process, calculated as the total mass of materials used (water, solvents, reagents, starting materials) divided by the mass of the final product. A lower PMI indicates a more sustainable and efficient process. Optimizing the synthesis to reduce solvent usage and waste is crucial for improving the PMI.
Detailed Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a complete picture of the molecular connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule like 4-[1-(3-Chlorophenyl)ethyl]piperidine (B2850282), which contains a chiral center at the carbon atom connecting the phenyl and piperidine (B6355638) rings, multidimensional NMR techniques are crucial for unambiguous stereochemical assignment.
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and chemical environment of the protons and carbons. However, two-dimensional (2D) NMR experiments are required for a definitive assignment.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons throughout the piperidine ring and the ethyl bridge.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon atoms to their attached protons, definitively assigning the proton and carbon signals of each CH, CH₂, and CH₃ group.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying the connectivity between the piperidine ring, the ethyl group, and the 3-chlorophenyl ring, by observing correlations from the ethyl protons to the carbons of both ring systems.
For determining the relative configuration at the chiral center and the conformation of the piperidine ring, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) are employed. These experiments detect protons that are close in space, regardless of their bonding connectivity. By analyzing the NOE cross-peaks, the spatial arrangement of the substituents on the piperidine ring can be determined, confirming whether the 1-(3-chlorophenyl)ethyl group occupies an axial or equatorial position in the dominant chair conformation. The assignment of absolute configuration can be further aided by using chiral derivatizing agents, such as Mosher's acid, and analyzing the subsequent changes in the NMR chemical shifts. uzh.ch
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This precision allows for the calculation of the elemental formula, providing unequivocal confirmation of the molecular identity. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound (C₁₃H₁₈ClN), HRMS would measure the mass of the molecular ion [M]⁺ or, more commonly, its protonated form [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) is then compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, chlorine, and nitrogen. The close agreement between the experimental and theoretical mass confirms the elemental composition. uni.lu
Below is a table of predicted m/z values for various adducts of the target compound, as would be determined by HRMS. uni.lu
Predicted HRMS Data for C₁₃H₁₈ClN
| Adduct Type | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₃H₁₉ClN⁺ | 224.12006 |
| [M+Na]⁺ | C₁₃H₁₈ClNNa⁺ | 246.10200 |
| [M+K]⁺ | C₁₃H₁₈ClNK⁺ | 262.07594 |
| [M+NH₄]⁺ | C₁₃H₂₂ClN₂⁺ | 241.14660 |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. cardiff.ac.uk These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability.
For this compound, the key vibrational modes can be assigned to specific functional groups. scispace.comscirp.org
Piperidine Ring Vibrations: The N-H stretching vibration of the secondary amine is expected as a moderate to weak band in the IR spectrum, typically around 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the piperidine ring appear just below 3000 cm⁻¹. scispace.com
3-Chlorophenyl Group Vibrations: Aromatic C-H stretching vibrations are observed as a series of bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a pattern of bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, generally between 800 and 600 cm⁻¹.
Ethyl Bridge Vibrations: Aliphatic C-H stretching modes from the ethyl group will also appear just below 3000 cm⁻¹.
Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental spectra to provide a more detailed and accurate assignment of the observed vibrational bands. scirp.orgresearchgate.net
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Piperidine N-H | Stretch | 3300 - 3500 | IR |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | Stretch | 2850 - 2960 | IR, Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |
Single-Crystal X-Ray Diffraction for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov This technique provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For chiral molecules like this compound, SC-XRD is the most powerful tool for determining the absolute configuration of the stereogenic center without ambiguity, provided a suitable crystal can be grown. nih.govrsc.org
The analysis of a suitable single crystal of this compound would be expected to show:
Piperidine Ring Conformation: The piperidine ring is anticipated to adopt a stable chair conformation, as is typical for such systems. nih.gov The analysis would precisely determine the degree of puckering and identify the orientation of the 1-(3-chlorophenyl)ethyl substituent as either equatorial or axial. The equatorial position is generally favored for bulky substituents to minimize steric hindrance.
Absolute Stereochemistry: By using anomalous dispersion effects, particularly with the presence of the heavier chlorine atom, the experiment can determine the absolute configuration at the chiral carbon, distinguishing between the (R) and (S) enantiomers. nih.gov
Intermolecular Interactions: The crystal structure reveals how molecules pack in the solid state. It would identify any significant intermolecular forces, such as hydrogen bonding involving the piperidine N-H group and potential π-π stacking or other interactions involving the chlorophenyl ring, which govern the crystal lattice. researchgate.net
Computational Chemistry Approaches to Conformational Landscape and Electronic Structure
Computational chemistry provides theoretical insights that complement experimental findings, allowing for the exploration of molecular properties that can be difficult to measure directly.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a wide range of molecular characteristics. scispace.comscirp.orgresearchgate.net
Conformational Analysis: By performing a potential energy surface scan, DFT can identify the most stable conformers of the molecule. This involves rotating the single bonds, such as the one connecting the ethyl group to the piperidine ring, to find the global energy minimum. This analysis can confirm the preference for the chair conformation of the piperidine ring and the equatorial orientation of the substituent.
Geometric Parameters: DFT provides optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction. researchgate.net
Electronic Properties: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This map highlights the electron-rich areas (like the nitrogen atom) and electron-poor areas (like the amine proton), predicting sites for electrophilic and nucleophilic attack.
Vibrational Frequencies: DFT can calculate theoretical vibrational spectra (IR and Raman). scirp.org These calculated frequencies, when appropriately scaled, show excellent agreement with experimental spectra and are crucial for the reliable assignment of complex vibrational modes. scispace.com
Molecular Dynamics Simulations for Conformational Flexibility in Solution
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility in different environments. For this compound, MD simulations in an explicit solvent, such as water, can elucidate the dynamic equilibrium between its various conformers. These simulations model the interactions between the solute and solvent molecules over time, allowing for the exploration of the potential energy surface and the identification of stable and transient conformational states. nih.gov
The primary sources of conformational variability in this molecule are the piperidine ring, which can adopt chair, boat, and twist-boat conformations, and the rotation around the single bonds connecting the piperidine ring to the ethyl group and the ethyl group to the chlorophenyl ring.
Side Chain Conformation: The flexibility of the ethyl side chain introduces additional conformational isomers. Rotation around the C-C bond between the piperidine ring and the benzylic carbon, as well as the C-C bond between the benzylic carbon and the phenyl ring, leads to a variety of spatial arrangements of the chlorophenyl group relative to the piperidine ring. MD simulations can map the free energy landscape associated with these rotations, revealing the most probable dihedral angles and the energy barriers between different rotamers.
In a typical MD simulation study, the system would be set up by placing the this compound molecule in a periodic box filled with solvent molecules. The simulation would then be run for a sufficient length of time (nanoseconds to microseconds) to allow for thorough sampling of the conformational space. nih.gov Analysis of the simulation trajectory would provide information on the distribution of conformers, the lifetimes of different conformational states, and the dynamics of interconversion between them.
Table 1: Hypothetical Torsional Angle Distribution from a Simulated Trajectory
| Torsional Angle | Description | Predominant Conformer(s) | Population (%) |
| C3-C4-Cα-Cβ | Piperidine-Ethyl Linkage | Anti-periplanar | 75% |
| Gauche | 25% | ||
| C4-Cα-C1'-C2' | Ethyl-Phenyl Linkage | Skew | 60% |
| Eclipsed | 40% | ||
| N1-C2-C3-C4 | Piperidine Ring | Chair | >99% |
This table is illustrative and represents the type of data that would be obtained from an MD simulation. Cα refers to the benzylic carbon and Cβ to the methyl carbon of the ethyl group. C1' and C2' are carbons on the phenyl ring.
Quantitative Structure-Property Relationships (QSPR) Modeling of Physico-Chemical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.govnih.gov This approach is widely used to predict properties that are difficult or costly to measure experimentally. mdpi.com For this compound, QSPR models can be developed to predict a range of important parameters.
The core principle of QSPR is that the properties of a chemical are encoded in its molecular structure. By calculating a set of numerical values, known as molecular descriptors, that represent different aspects of the molecular structure (e.g., topological, geometric, electronic), it is possible to build a regression model that links these descriptors to a known property. biointerfaceresearch.com
For a halogenated aromatic amine like this compound, relevant physicochemical properties for QSPR modeling include:
n-Octanol/Water Partition Coefficient (log Kow or LogP): A measure of the molecule's lipophilicity, which influences its absorption, distribution, and environmental fate.
Aqueous Solubility (log Sw): The extent to which the compound dissolves in water, impacting its bioavailability and environmental transport.
pKa: The acid dissociation constant, which determines the ionization state of the piperidine nitrogen at different pH values.
Boiling Point and Vapor Pressure: Important for understanding the compound's volatility.
To build a QSPR model, a "training set" of structurally similar compounds with experimentally determined property values is required. For instance, a model for predicting the LogP of this compound could be developed using a dataset of other substituted piperidines and halogenated benzenes. nih.govnih.gov Molecular descriptors for all compounds in the training set would be calculated using specialized software. These can range from simple counts of atoms and bonds to complex quantum chemical parameters.
Multiple Linear Regression (MLR) is a common statistical method used to create the QSPR equation, which takes the form: Property = c0 + c1D1 + c2D2 + ... + cnDn where Di are the molecular descriptors and ci are their regression coefficients. nih.gov The quality and predictive power of the model are assessed through rigorous validation techniques, such as cross-validation and the use of an external test set. nih.gov
Table 2: Predicted Physicochemical Properties and Relevant QSPR Descriptors
| Property | Predicted Value | Key Molecular Descriptors for QSPR Modeling |
| XlogP | 3.5 | Molecular Volume (Vmc), Electrostatic Potentials (Vmin, Vs,max), EHOMO nih.gov |
| pKa | ~9.5 - 10.5 | Partial charge on Nitrogen, Solvent Accessible Surface Area |
| Polar Surface Area | ~12.0 Ų | Counts of polar atoms (N, O) and attached hydrogens |
| Water Solubility | Low | LogP, Molecular Weight, Number of Rotatable Bonds |
Predicted values are estimates based on general chemical principles and data for similar structures. uni.lu The descriptors listed are examples of those commonly used in QSPR models for such properties.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity and Assignment
This compound possesses a chiral center at the benzylic carbon of the ethyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-[1-(3-chlorophenyl)ethyl]piperidine and (S)-4-[1-(3-chlorophenyl)ethyl]piperidine.
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential analytical technique for studying chiral molecules. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. While enantiomers have identical physical properties like boiling point and solubility, they interact differently with circularly polarized light, resulting in CD spectra that are mirror images of each other. chiralabsxl.com
Stereochemical Purity (Enantiomeric Excess): CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample. The magnitude of the CD signal, typically measured as molar ellipticity [θ], is directly proportional to the concentration difference between the two enantiomers. A racemic mixture (50:50 of R and S) is CD-silent, as the equal and opposite signals from the two enantiomers cancel each other out. By comparing the CD signal of a sample to that of a pure enantiomer, the ee can be accurately quantified. In some cases, a linear relationship is observed between the ee of the amine and the intensity of the CD signal. nih.gov
Stereochemical Assignment: Assigning the absolute configuration (R or S) of a chiral center is a more complex task. One of the primary roles of CD is in the stereochemical assignment of a chiral molecule. chiralabsxl.com This can be achieved through several methods:
Empirical Comparison: The CD spectrum of the unknown compound can be compared to the known spectra of structurally analogous compounds with established absolute configurations. chiralabsxl.com For example, the CD spectrum of this compound could be compared to that of other chiral 1-phenylethylamine (B125046) derivatives. acs.org
Exciton Chirality Method: This powerful method can be used if the molecule contains two or more chromophores that are spatially close and electronically coupled. The sign of the resulting "Cotton effect" in the CD spectrum can be directly related to the stereochemical arrangement of the chromophores.
Induced Circular Dichroism (ICD): In this technique, the chiral amine is complexed with an achiral host molecule, such as a polymer or a metal complex. acs.orgacs.org The formation of this complex induces a new CD signal, the sign of which can be correlated to the absolute configuration of the amine. acs.org
Quantum Chemical Calculations: Advances in computational chemistry, particularly time-dependent density functional theory (TD-DFT), allow for the theoretical calculation of CD spectra. nih.gov By calculating the predicted spectra for both the R and S enantiomers, a comparison with the experimental spectrum can provide a definitive assignment of the absolute configuration.
Table 3: Illustrative Circular Dichroism Data for Enantiomers
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (R)-enantiomer | 215 | +15,000 |
| 265 | -2,500 | |
| (S)-enantiomer | 215 | -15,000 |
| 265 | +2,500 |
This table presents hypothetical data illustrating the mirror-image relationship between the CD spectra of the (R) and (S) enantiomers. The wavelengths correspond to potential electronic transitions of the chlorophenyl chromophore.
Structure Activity Relationship Sar Principles and Molecular Modeling in Biological Systems
Methodologies for Investigating Ligand-Target Interactions at a Molecular Level
Understanding the interaction between a ligand like 4-[1-(3-Chlorophenyl)ethyl]piperidine (B2850282) and its biological target is fundamental. This is achieved through a combination of experimental and computational techniques.
In vitro receptor binding assays are essential for determining the affinity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the target receptor, often in the presence of a radiolabeled ligand that is known to bind to the receptor. By measuring the displacement of the radiolabeled ligand by the test compound, the binding affinity (Ki) can be determined.
For piperidine-based compounds, such as analogues of this compound, these assays are critical in establishing their potency and selectivity for various receptors. For instance, in the study of novel piperidine (B6355638)/piperazine-based compounds, in vitro binding assays were used to determine their affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors. A potent compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, was identified with a high affinity for S1R (Ki value of 3.2 nM), comparable to the reference compound haloperidol (B65202) (Ki value of 2.5 nM) nih.gov. This highlights the importance of the piperidine moiety in achieving high-affinity binding.
Similarly, a series of 4-phenyl piperidine compounds were evaluated for their agonistic activity towards the human mu opioid receptor, demonstrating the utility of these assays in characterizing the pharmacological profile of such molecules nih.gov.
Below is an interactive data table showcasing representative binding affinities of piperidine analogues at different receptors, illustrating the type of data generated from such assays.
| Compound ID | Target Receptor | Ki (nM) |
| Analogue A | Sigma-1 Receptor | 3.2 |
| Analogue B | Sigma-2 Receptor | 160 |
| Analogue C | Mu Opioid Receptor | 15.8 |
| Analogue D | Dopamine (B1211576) Transporter | 0.7 |
| Analogue E | Serotonin (B10506) Transporter | 226 |
Note: The data in this table is illustrative and based on findings for structurally related piperidine compounds, not this compound itself.
Computational Approaches to Pharmacophore Modeling and Ligand Design
Computational methods are invaluable for predicting how a ligand might bind to its target and for designing new ligands with improved properties.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of the binding mode at the atomic level and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions. Scoring functions are then used to estimate the binding affinity of the predicted pose.
For piperidine-containing compounds, molecular docking has been successfully used to understand their interaction with various targets. For example, docking studies of piperidine/piperazine-based compounds with the sigma-1 receptor revealed that the piperidine nitrogen atom forms a crucial salt bridge interaction with the carboxylate groups of Glu172 and Asp126 residues nih.gov. Furthermore, a π–cation interaction between the ionized nitrogen atom and a Phe107 residue was also identified as important for binding nih.gov. These insights are instrumental in guiding the design of new ligands.
De novo ligand design involves the computational generation of novel molecular structures that are predicted to bind to a target receptor. The piperidine scaffold is a versatile starting point for such design due to its favorable physicochemical properties and its presence in many approved drugs researchgate.net. Computational methods can be used to "grow" fragments onto the piperidine ring or to link fragments together in a way that complements the binding site of the target. This approach allows for the exploration of novel chemical space and the design of ligands with unique properties.
Rational Design and Synthesis of Analogues for SAR Exploration
The insights gained from binding assays and computational modeling are used to rationally design and synthesize new analogues of the lead compound. The goal of SAR exploration is to systematically modify the structure of the molecule and observe the effect on its biological activity.
For a compound like this compound, SAR studies would involve modifying several key positions:
The 3-chlorophenyl group: The position and nature of the substituent on the phenyl ring can be varied to probe for additional interactions with the receptor. For example, moving the chlorine to the 2- or 4-position, or replacing it with other groups like fluorine, methyl, or methoxy, could significantly impact binding affinity and selectivity.
The ethyl linker: The length and rigidity of the linker between the phenyl and piperidine rings can be altered.
The piperidine ring: Substitutions on the piperidine ring itself can influence the molecule's conformation and its interaction with the target acs.org.
The synthesis of such analogues often involves multi-step reaction sequences. For instance, the synthesis of 4-phenyl piperidine compounds targeting the mu receptor has been described, providing a framework for the synthesis of analogues of this compound nih.gov.
Systematic Modifications of the 3-Chlorophenyl Moiety
The 3-chlorophenyl group is a critical component for the molecular recognition of this compound. Alterations to this aromatic ring, including the position and nature of its substituents, can significantly modulate binding affinity and selectivity for biological targets such as monoamine transporters.
Research into related compounds, such as chlorophenylpiperazines, has shown that the position of the chlorine atom is a key determinant of activity. For instance, studies on dopamine transporter (DAT) ligands revealed that moving the chloro-substituent from the 4-position to the 3-position can significantly impact binding affinity. nih.gov Specifically, the 1-(3-chlorophenyl)-4-phenethylpiperazine analog displayed high affinity and the greatest selectivity for DAT over other receptor sites. nih.gov This suggests that the meta position, as seen in this compound, is favorable for interaction with certain transporters. Further studies have corroborated that the addition of a chloride atom at the meta position of a benzene (B151609) moiety can be crucial for restoring inhibitory activity at specific transporters like the equilibrative nucleoside transporter 1 (ENT1). polyu.edu.hk
The nature of the substituent on the phenyl ring also plays a vital role. Bioisosteric replacement, where one atom or group is replaced by another with similar physical or chemical properties, is a common strategy to fine-tune molecular interactions. cambridgemedchemconsulting.comufrj.br Replacing the chlorine atom with other halogens or different functional groups can alter the electronic and steric profile of the molecule.
Halogen Substitution : In many series of phenylpiperidine analogs, fluoro-substituted compounds have been found to be among the most active and selective for the dopamine transporter. nih.gov The substitution of hydrogen with fluorine can enhance biological activity by reinforcing CH/π interactions between the ligand's phenyl ring and aromatic residues within the receptor's binding pocket. nih.gov Fluorine's high electronegativity can increase the acidity of adjacent hydrogens on the benzene ring, strengthening these edge-to-face interactions. nih.gov
Electron-Withdrawing vs. Electron-Donating Groups : The electronic properties of substituents can profoundly affect binding. Studies on other complex scaffolds with substituted phenyl rings have shown that the presence of strong electron-withdrawing groups (e.g., -CN, -NO2, -CF3) versus electron-donating groups (e.g., -CH3) dictates the compound's inhibitory activity. mdpi.com For instance, in one series, only compounds bearing a cyano (-CN) group, a potent electron-withdrawing group, were effective at decreasing the expression of a target protein. mdpi.com
The following table summarizes the impact of substitutions on the phenyl ring of related piperidine and piperazine (B1678402) compounds on transporter binding and activity.
| Parent Compound Series | Modification on Phenyl Ring | Observed Effect | Primary Target(s) | Reference |
|---|---|---|---|---|
| Phenylpiperazine Analogues | 3-Chloro substitution | High affinity and >160-fold selectivity for DAT | Dopamine Transporter (DAT) | nih.gov |
| Triazine Analogues | Addition of Chloride at meta position | Restored inhibitory effect on ENT1 | Equilibrative Nucleoside Transporter 1 (ENT1) | polyu.edu.hk |
| Phenylpropyl-piperidine Analogues | Fluoro-substitution | Generally most active and selective for DAT | Dopamine Transporter (DAT) | nih.gov |
| Thieno[2,3-b]pyridine Derivatives | Addition of Electron-Withdrawing Group (-CN) | Decreased expression of target protein (FOXM1) | Forkhead Box M1 (FOXM1) | mdpi.com |
Exploration of Substituent Effects on the Piperidine Ring
The piperidine ring serves as a versatile scaffold in many biologically active compounds, and modifications to this ring, particularly at the nitrogen atom, can dramatically alter pharmacological properties. researchgate.netijnrd.org For derivatives of this compound, substituents on the piperidine ring are crucial for modulating potency and selectivity.
Studies on analogous piperidine-based monoamine transporter inhibitors have provided significant insight into these effects. Modifications often focus on the nitrogen atom (N-substitution) or other positions on the saturated ring.
N-Substitution : The substituent on the piperidine nitrogen is a key modulator of activity.
N-Demethylation : The removal of a methyl group from the nitrogen in certain trans-(+)-3-alpha-piperidine-based ligands has been shown to improve activity at the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.gov
N-Alkylation : Replacing an N-methyl group with larger phenylalkyl groups can lead to varied effects depending on the molecule's stereochemistry. In one trans-(+)-ester series, this modification modestly improved SERT activity but caused a loss of activity at DAT. nih.gov In contrast, the same modification on a more potent cis-(-)-ester led to a significant decrease in activity at all monoamine transporters. nih.gov
Polar Groups : Incorporating polar groups into the N-alkyl substituent or removing the basic nitrogen altogether generally leads to decreased activity at monoamine transporters. nih.gov
Other Ring Substitutions : The position of substituents elsewhere on the piperidine ring also strongly influences activity. In a series of coumarin (B35378) derivatives, compounds with a 1,3-substituted piperidine ring showed superior MAO-B inhibition compared to their 1,4-substituted counterparts. nih.gov For some N-substituted piperidine analogs developed as anti-Alzheimer's agents, benzyl (B1604629) substitution on the piperidine was varied to optimize interactions, leading to compounds with potent, nanomolar inhibition of cholinesterases. ajchem-a.com
The data below illustrates the effects of various piperidine ring modifications on transporter binding affinity (Ki) for a series of cocaine analogs with a 4-chlorophenylpiperidine core.
| Compound Series | Modification on Piperidine Ring | Effect on Transporter Activity (Ki) | Reference |
|---|---|---|---|
| trans-(+)-3α-piperidine ligands | N-Demethylation | Improved activity at SERT and NET | nih.gov |
| trans-(+)-ester 1a | N-methyl replaced with phenylalkyl | Modest improvement at SERT (Ki ≤ 3.27 µM), loss of activity at DAT (Ki ≥ 810 nM) | nih.gov |
| cis-(-)-ester 4 | N-methyl replaced with phenylalkyl | Significant decrease in activity at all transporters (Ki > 1 µM) | nih.gov |
| General N-modified ligands | Incorporation of polar groups in N-alkyl substituent | Decreased activity at all monoamine transporters | nih.gov |
Impact of Stereochemistry on Molecular Recognition
Chirality is a fundamental aspect of molecular biology, as biological systems, such as receptors and enzymes, are themselves chiral. mdpi.com Consequently, the stereoisomers (enantiomers and diastereomers) of a chiral drug like this compound, which contains a chiral center at the ethyl-substituted carbon, can exhibit markedly different biological activities, potencies, and metabolic pathways. mdpi.com
The spatial arrangement of atoms dictates how a molecule fits into its binding site. One enantiomer may bind with high affinity, leading to a therapeutic effect, while the other may be less active or even produce undesirable effects. mdpi.com This stereoselectivity is evident in numerous piperidine-based compounds.
Cis/Trans Isomerism : In 3,4-disubstituted piperidines, the relative orientation of the substituents (cis or trans) is critical. Studies on 4-(4-chlorophenyl)piperidine (B1270657) analogues revealed that stereochemistry dictates transporter selectivity. The (-)-cis analogues were found to be selective for the dopamine and norepinephrine transporters (DAT/NET), whereas the (-)-trans and (+)-cis isomers showed selectivity for the serotonin transporter (SERT) or SERT/NET. nih.gov
Enantiomeric Specificity : The absolute configuration (R or S) at the chiral center is equally important. For racemic 3-(p-chlorophenyl)-4-aminobutanoic acid, a related structure, the R(+) enantiomer was found to be significantly more potent (4.2 to 9.2 times) than the S(-) enantiomer and more effective than the racemic mixture itself. nih.gov This highlights that one enantiomer is primarily responsible for the observed pharmacological activity.
This differential activity arises because the precise three-dimensional positioning of the 3-chlorophenyl group and the piperidine ring relative to each other is essential for optimal interaction with the amino acid residues in the target's binding pocket. Even subtle changes in this arrangement, as seen between enantiomers, can disrupt key binding interactions. The process of separating and analyzing chiral molecules is therefore essential for understanding their pharmacological profiles. nih.gov
Analysis of Interaction Forces and Energetics in Biological Systems (e.g., hydrogen bonding, hydrophobic interactions)
The binding of this compound to its biological target is a dynamic process governed by a combination of non-covalent interaction forces. The stability of the ligand-receptor complex, and thus the ligand's affinity and potency, is determined by the sum of these energetic contributions. The primary forces at play are hydrophobic interactions and, to a lesser extent, electrostatic or hydrogen bonding interactions.
Hydrophobic Interactions : These are a major driving force for the binding of many ligands. The 3-chlorophenyl group of the molecule is inherently hydrophobic and is likely to engage with nonpolar, hydrophobic pockets within the receptor binding site. nih.gov This interaction involves the displacement of ordered water molecules from both the ligand and the receptor surface, an entropically favorable process that strengthens the binding. Specific types of hydrophobic interactions include:
π-π Stacking : Where the aromatic phenyl ring stacks parallel to an aromatic amino acid side chain (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor.
CH/π Interactions : An edge-to-face interaction where a C-H bond from the ligand (or receptor) points towards the face of an aromatic ring on the binding partner. nih.gov The chloro-substituent can influence the electronic properties of the phenyl ring, potentially modulating the strength of these interactions. nih.gov
Hydrogen Bonding : While the core structure of this compound has limited classical hydrogen bond donors, the nitrogen atom of the piperidine ring is a hydrogen bond acceptor. In its protonated (cationic) form, which is likely at physiological pH, the N-H group can act as a hydrogen bond donor. This allows it to form a crucial hydrogen bond or ionic interaction with a negatively charged or polar residue (e.g., Aspartate, Glutamate, or the backbone carbonyl of an amino acid) in the receptor. This interaction often serves to anchor the ligand in the correct orientation within the binding site.
Molecular docking and modeling studies on related arylpiperazine ligands have been used to propose models for how these molecules fit into receptor binding sites, highlighting the critical role of the hydrophobic properties of the aryl moiety in determining binding affinity. nih.gov
Metabolite Identification and Biotransformation Pathways Pre Clinical Focus
Theoretical Prediction of Metabolic Sites and Pathways using Computational ToolsWhile computational tools can be used to predict metabolism, no such studies or their results concerning 4-[1-(3-Chlorophenyl)ethyl]piperidine (B2850282) have been published in the scientific literature.
The absence of empirical data for this compound in the scientific domain prevents the creation of the requested article. All inquiries into its preclinical metabolic profile remain unanswered pending future research.
Advanced Analytical and Bioanalytical Method Development
Chromatographic Techniques for High-Purity Isolation and Quantification
Chromatography remains the cornerstone of analytical chemistry for the separation, isolation, and quantification of chemical compounds. For a molecule like "4-[1-(3-Chlorophenyl)ethyl]piperidine," various chromatographic methods are utilized to ensure its purity and to determine its concentration in different matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For "this compound," reversed-phase HPLC is a common approach, typically employing a C18 column.
The choice of detector is crucial and is dictated by the analytical requirements. A Diode Array Detector (DAD) or a UV-Vis detector is frequently used for routine quantification, leveraging the chromophore present in the molecule. For enhanced sensitivity and selectivity, especially in complex matrices, a Mass Spectrometry (MS) detector is invaluable. LC-MS combines the separation power of HPLC with the mass-analyzing capability of MS, providing molecular weight and structural information. A patent for the related compound 3-aminopiperidine describes using a UV detector at a wavelength of 254 nm. For piperine (B192125), a related piperidine (B6355638) derivative, a photodiode array (PDA) detector was used at an isobestic wavelength of 346 nm.
A typical HPLC method for the analysis of piperidine derivatives might involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) in an isocratic or gradient elution mode. For instance, a study on piperine used a mobile phase of acetonitrile and water (pH 2.6) in an isocratic elution.
Table 1: Representative HPLC Parameters for the Analysis of Piperidine Derivatives
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time (Hypothetical) | 6.8 min |
This table presents a hypothetical set of parameters based on common practices for related compounds.
"this compound" possesses a chiral center, meaning it can exist as two enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and efficiency.
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown high success rates in resolving a broad range of chiral compounds.
The development of a chiral SFC method typically involves screening a variety of CSPs and mobile phase modifiers to achieve optimal separation. For basic compounds like "this compound," the addition of a basic additive to the modifier can improve peak shape and resolution.
Table 2: Typical Screening Conditions for Chiral SFC Method Development
| Parameter | Conditions |
| Columns (CSPs) | Amylose and Cellulose-based (e.g., Chiralpak AD, AS, Chiralcel OD, OJ) |
| Mobile Phase | CO2 / Modifier (e.g., Methanol, Ethanol, Isopropanol) |
| Modifiers | 5-40% with or without basic/acidic additives |
| Flow Rate | 2-4 mL/min |
| Backpressure | 100-200 bar |
| Detection | UV/DAD and/or MS |
This table outlines a general strategy for developing a chiral SFC separation method.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to increase its volatility and improve its chromatographic properties. Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents.
GC-MS combines the separation capabilities of GC with the detection power of MS. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This provides a unique mass spectrum for each component, allowing for its definitive identification. Studies on related piperazine (B1678402) compounds have demonstrated the utility of GC-MS for their detection and metabolism studies, often involving an extraction step followed by derivatization. For the analysis of piperazine and its derivatives in pharmaceutical substances, a GC method was developed using a DB-17 column with helium as the carrier gas.
Table 3: Illustrative GC-MS Parameters for the Analysis of a Derivatized Piperidine Compound
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 50-550 amu |
| Derivatization Agent (Hypothetical) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
This table provides a hypothetical set of GC-MS conditions for a derivatized form of the target compound.
Capillary Electrophoresis and Microfluidic Systems for High-Throughput Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. CE is particularly well-suited for the analysis of charged molecules like protonated "this compound".
Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. For chiral separations, a chiral selector can be added to the background electrolyte. Studies have shown the successful separation of various piperazine and amphetamine-type compounds using CE with a chiral selector. The use of microfluidic systems, or "lab-on-a-chip" technology, can further enhance the throughput of CE analysis, making it a valuable tool in drug discovery and development.
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, GC-IR)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. They provide comprehensive information, allowing for the separation and structural elucidation of unknown compounds and impurities.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of detailed structural information of the compounds as they elute from the chromatography column. LC-NMR is particularly useful for identifying impurities and degradation products without the need for their isolation. Research on piperine metabolites has successfully utilized LC/NMR/MS to characterize new compounds in urine and plasma.
GC-IR (Gas Chromatography-Infrared Spectroscopy) provides information about the functional groups present in the separated components. While less common than GC-MS, it can be a valuable complementary technique for isomer differentiation.
Development of Robust and Validated Analytical Methods for Research Quantitation
The development of a robust and validated analytical method is a critical step to ensure that the method is suitable for its intended purpose. Method validation is the process of demonstrating that an analytical procedure is accurate, precise, reproducible, and sensitive.
Key validation parameters that are assessed include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation of analytical methods is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). A study on the simultaneous quantification of quercetin (B1663063) and piperine reported an accurate (>90%) and precise (%RSD < 2%) validated RP-HPLC method.
Historical and Mechanistic Perspectives on Piperidine Derivatives in Chemical Research
Evolution of Synthetic Strategies for 4-Substituted Piperidines
The synthesis of 4-substituted piperidines has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. These strategies can be broadly categorized into the cyclization of acyclic precursors and the functionalization of a pre-existing piperidine (B6355638) ring.
One of the most classical and widely used methods for constructing the piperidine ring is the hydrogenation of substituted pyridines . This approach benefits from the ready availability of a wide range of pyridine (B92270) starting materials. Catalytic hydrogenation using transition metals such as platinum, palladium, or nickel is a common practice. For instance, a plausible route to a precursor of 4-[1-(3-Chlorophenyl)ethyl]piperidine (B2850282) could involve the synthesis of a corresponding substituted pyridine followed by reduction of the aromatic ring. nih.gov
Reductive amination represents another cornerstone in piperidine synthesis. This method involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the resulting imine or enamine. This versatile reaction allows for the formation of two new C-N bonds in a single operational sequence. thecontentauthority.com Borohydride reagents, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, are frequently employed for the reduction step due to their mildness and selectivity. wisdomlib.org
The functionalization of pre-formed piperidine rings, particularly at the 4-position, offers a direct and often more convergent approach. A common precursor for this strategy is N-protected piperidin-4-one . This versatile intermediate can undergo a variety of carbon-carbon bond-forming reactions. For the synthesis of this compound, two key reactions are of particular relevance:
Grignard Reactions: The addition of an organomagnesium halide (Grignard reagent) to the ketone functionality of piperidin-4-one allows for the introduction of a wide range of substituents. In the context of our target molecule, the addition of 3-chlorophenylethylmagnesium bromide to N-protected piperidin-4-one would yield a tertiary alcohol. Subsequent dehydration and reduction would lead to the desired this compound. The reaction of Grignard reagents with piperidin-4-one derivatives has been documented as a viable method for creating 4-substituted piperidines.
Wittig Reaction: This reaction provides a powerful tool for converting ketones into alkenes. researchgate.netnih.gov An ylide, typically a phosphonium (B103445) ylide, reacts with the carbonyl group of N-protected piperidin-4-one to form an exocyclic double bond. openmedicinalchemistryjournal.combohrium.com For our target compound, a Wittig reaction could be envisioned to introduce the ethylidene moiety, which could then be further elaborated.
More contemporary methods, such as palladium-catalyzed cross-coupling reactions , have further expanded the toolkit for synthesizing 4-arylpiperidines. The Negishi coupling, for example, has been successfully employed to couple a 4-piperidylzinc iodide with various aryl halides, offering a direct route to this important class of compounds. differencebetween.com
The following table summarizes some of the key synthetic strategies for 4-substituted piperidines:
| Synthetic Strategy | Description | Key Reagents/Conditions | Relevance to this compound |
| Pyridine Hydrogenation | Reduction of a substituted pyridine ring to a piperidine. | H₂, Pd/C, PtO₂, Ni | Synthesis of a substituted piperidine precursor. |
| Reductive Amination | Reaction of a dicarbonyl or keto-aldehyde with an amine followed by reduction. | NaBH(OAc)₃, NaBH₃CN | Construction of the piperidine ring from acyclic precursors. |
| Grignard Reaction | Nucleophilic addition of an organomagnesium halide to piperidin-4-one. | RMgX, Et₂O or THF | Introduction of the 3-chlorophenylethyl group. |
| Wittig Reaction | Reaction of a phosphonium ylide with piperidin-4-one to form an alkene. | Ph₃P=CHR, base | Introduction of an ethylidene group for further modification. |
| Negishi Coupling | Palladium-catalyzed coupling of an organozinc reagent with an aryl halide. | Pd catalyst, Cu(I) cocatalyst | Direct arylation of the 4-position of the piperidine ring. |
Review of Mechanistic Insights into Reactions Involving Piperidine Ring Systems
The stereochemical outcome of reactions involving the piperidine ring is of paramount importance, as the spatial arrangement of substituents significantly influences the pharmacological activity of the resulting molecule. The piperidine ring typically adopts a chair conformation , similar to cyclohexane, to minimize steric and torsional strain. Substituents can occupy either axial or equatorial positions, and their relative orientation can have a profound impact on the molecule's ability to bind to its biological target.
The conformational preference of substituents on the piperidine ring is governed by a combination of steric and electronic factors. For 4-substituted piperidines, the conformational free energies are often similar to those of the analogous cyclohexanes. However, the presence of the nitrogen atom and its lone pair, as well as its potential for protonation, can introduce unique stereoelectronic effects that influence the conformational equilibrium.
Several key reactions used in the synthesis of piperidines proceed through well-defined mechanistic pathways that dictate the stereochemistry of the product:
The Pictet-Spengler Reaction: This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a bicyclic system containing a piperidine ring. The mechanism proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution. thecontentauthority.comwisdomlib.orgmdpi.comnih.gov The stereochemistry of the newly formed chiral center is influenced by the nature of the substituents and the reaction conditions.
The Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine (the aza-dienophile) and a diene provides a powerful method for the stereocontrolled synthesis of piperidine derivatives. The reaction can proceed through either a concerted or a stepwise mechanism, and the stereochemical outcome is dictated by the geometry of the imine and the diene, as well as the presence of catalysts. researchgate.netmdpi.comresearchgate.net Lewis acids or Brønsted acids are often used to activate the imine and control the stereoselectivity.
Intramolecular C-H Amination: Recent advances have led to the development of copper-catalyzed intramolecular C-H amination reactions for the synthesis of piperidines. Mechanistic studies suggest that these reactions can proceed through a Cu(I)/Cu(II) catalytic cycle. wikipedia.orgrsc.org The stereoselectivity of these reactions is a key area of ongoing research.
The stereochemistry of the this compound molecule is determined by the chiral center at the benzylic position. The synthesis of this compound as a single enantiomer would require the use of asymmetric synthetic methods, such as the use of a chiral auxiliary or an enantioselective catalyst. The relative stereochemistry between the substituent at the 4-position and any other substituents on the piperidine ring would be crucial for its biological activity.
Theoretical Frameworks Guiding the Design of Pharmacologically Relevant Piperidine Analogues
The rational design of novel piperidine-based drug candidates is increasingly guided by computational chemistry techniques. These theoretical frameworks provide valuable insights into the structure-activity relationships (SAR) of these molecules and help to prioritize the synthesis of compounds with improved pharmacological profiles.
Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate the physicochemical properties of a series of piperidine derivatives with their biological activity. nih.govdifferencebetween.comresearchgate.net By developing mathematical models that describe these relationships, researchers can predict the activity of novel, unsynthesized analogues. These models often incorporate descriptors related to the steric, electronic, and hydrophobic properties of the molecules. For instance, a QSAR study on piperine (B192125) analogs identified the importance of the partial negative surface area and the molecular shadow in determining their inhibitory activity against a bacterial efflux pump. differencebetween.com
Pharmacophore modeling is another powerful tool used in the design of piperidine-based ligands. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target. By generating and validating pharmacophore models, scientists can virtually screen large compound libraries to identify new potential hits or guide the optimization of existing leads. thecontentauthority.comrsc.orgjocpr.com For example, pharmacophore models have been successfully developed for piperidine-based CCR5 antagonists, which are a class of anti-HIV agents. thecontentauthority.com These models typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
Molecular docking simulations are used to predict the binding mode of a piperidine ligand within the active site of its target protein. mdpi.comnih.govwikidiff.com This technique provides a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern ligand binding. By understanding these interactions, medicinal chemists can design modifications to the piperidine scaffold that are expected to enhance binding affinity and selectivity. Docking studies have been instrumental in understanding the binding of piperidine derivatives to a variety of targets, including acetyl-CoA carboxylase and various receptors. mdpi.com
For a molecule like this compound, these computational methods could be used to:
Predict its preferred conformation and how it might interact with a target protein.
Identify key pharmacophoric features, such as the chlorophenyl group and the piperidine nitrogen, that are crucial for activity.
Guide the design of new analogues with modified substituents on the phenyl ring or the piperidine ring to improve potency or selectivity.
The following table provides an overview of the application of these theoretical frameworks to piperidine derivatives:
| Theoretical Framework | Description | Application in Piperidine Drug Design |
| QSAR | Correlates physicochemical properties with biological activity. | Predicts the activity of new piperidine analogues and identifies key structural features for activity. differencebetween.comresearchgate.net |
| Pharmacophore Modeling | Defines the 3D arrangement of essential functional groups for binding. | Virtual screening of compound libraries and guiding lead optimization. thecontentauthority.comrsc.org |
| Molecular Docking | Predicts the binding mode of a ligand in a protein's active site. | Elucidates key intermolecular interactions and guides the design of more potent and selective ligands. mdpi.comnih.gov |
Comparative Analysis with Other Nitrogen-Containing Heterocyclic Scaffolds in Medicinal Chemistry
The piperidine ring is just one of several important nitrogen-containing heterocyclic scaffolds frequently utilized in drug design. A comparative analysis with other common heterocycles, such as pyrrolidine (B122466), piperazine (B1678402), and morpholine (B109124), highlights the unique properties that make each scaffold suitable for different medicinal chemistry applications.
Piperidine vs. Pyrrolidine: Pyrrolidine is a five-membered nitrogen-containing heterocycle. The key difference in structure between pyrrolidine and piperidine is the ring size. nih.gov This seemingly small difference can have a significant impact on the physicochemical properties of a molecule. For instance, the five-membered ring of pyrrolidine is more planar than the chair-like conformation of piperidine, which can affect how a molecule fits into a binding pocket. In some cases, pyrrolidine is used to increase the water solubility of a drug candidate. thecontentauthority.com Conversely, the six-membered piperidine ring is often preferred for drugs that need to cross the blood-brain barrier due to its generally higher lipophilicity and membrane permeability compared to pyrrolidine. thecontentauthority.com Both piperidine and pyrrolidine derivatives have been explored as inhibitors of monoamine reuptake. researchgate.net
Piperidine vs. Piperazine: Piperazine is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. jocpr.com The presence of the second nitrogen atom significantly alters the properties of the ring. Piperazine is often used as a linker or a basic center in drug molecules and can engage in different hydrogen bonding interactions compared to piperidine. The two nitrogen atoms in piperazine provide opportunities for di-substitution, allowing for the connection of two different pharmacophoric groups. In some instances, replacing a piperidine ring with a piperazine ring can drastically alter the biological activity profile of a compound. For example, in a series of histamine (B1213489) H3 receptor ligands, the piperidine-containing compounds showed significantly higher affinity for the sigma-1 receptor compared to their piperazine counterparts. nih.gov
Piperidine vs. Morpholine: Morpholine is a six-membered heterocycle containing both a nitrogen atom and an oxygen atom at the 1 and 4 positions, respectively. The presence of the ether oxygen makes morpholine more polar and a better hydrogen bond acceptor than piperidine. Morpholine is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. mdpi.comwikipedia.org Both piperidine and morpholine derivatives are considered privileged structures in drug discovery and have been investigated for a wide range of biological activities. mdpi.comwikipedia.org
The choice of which heterocyclic scaffold to use in a drug design program depends on a multitude of factors, including the desired pharmacological activity, the required physicochemical properties, and the synthetic accessibility of the target molecule. The versatility of the piperidine scaffold, with its well-defined stereochemistry and its ability to be readily functionalized, ensures its continued prominence in medicinal chemistry.
The following table provides a comparative summary of these heterocyclic scaffolds:
| Heterocycle | Structure | Key Features and Medicinal Chemistry Applications |
| Piperidine | Six-membered ring with one nitrogen atom. | Privileged scaffold in medicinal chemistry, often provides good lipophilicity for CNS penetration, well-defined chair conformation. thecontentauthority.comwisdomlib.org |
| Pyrrolidine | Five-membered ring with one nitrogen atom. | More planar than piperidine, can increase water solubility, used as a building block in various pharmaceuticals. thecontentauthority.comnih.gov |
| Piperazine | Six-membered ring with two nitrogen atoms at positions 1 and 4. | Acts as a versatile linker, allows for di-substitution, can significantly alter biological activity compared to piperidine. nih.govjocpr.com |
| Morpholine | Six-membered ring with a nitrogen and an oxygen atom at positions 1 and 4. | More polar than piperidine, improves pharmacokinetic properties like solubility, used to modulate drug-like properties. mdpi.comwikipedia.org |
Q & A
Q. What are the optimal synthetic routes for 4-[1-(3-Chlorophenyl)ethyl]piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation or reductive amination of piperidine derivatives. For example, coupling 3-chlorophenyl ethyl bromide with piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can yield the target compound. Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and avoid side products like over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) . Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | Higher yields at 80°C |
| Solvent | DMF or THF | DMF improves solubility |
| Reaction Time | 12–24 hours | Longer times reduce intermediates |
Q. How can spectroscopic techniques (NMR, FT-IR) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : Look for the piperidine ring protons (δ 2.3–3.1 ppm, multiplet) and the ethyl group adjacent to the chlorophenyl moiety (δ 1.5–1.8 ppm, triplet for CH₂). The aromatic protons (3-chlorophenyl) appear as a doublet of doublets (δ 7.2–7.4 ppm) due to meta-substitution .
- FT-IR : Characteristic peaks include C-Cl stretching (~750 cm⁻¹) and N-H bending (if secondary amine, ~1600 cm⁻¹). Compare with analogs lacking the ethyl group (e.g., absence of C-H stretch at ~2900 cm⁻¹) .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : The compound is sensitive to light and moisture, leading to decomposition (e.g., hydrolysis of the amine group). Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation when stored in amber glass vials with desiccants (silica gel). Purging with inert gas (N₂/Ar) further prevents oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the 3-chlorophenyl group’s electron-withdrawing nature enhances binding to serotonin receptors (e.g., 5-HT₂A) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins. Optimize protonation states (pH 7.4) and solvation models (e.g., implicit solvent). A docking score ≤ -8 kcal/mol suggests high affinity .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
Q. How can factorial design optimize reaction parameters for large-scale synthesis while minimizing impurities?
- Methodological Answer : Apply a 2³ factorial design to evaluate temperature (70–90°C), catalyst loading (0.5–2 mol%), and solvent ratio (DMF:H₂O = 3:1 to 5:1). Response surface methodology (RSM) identifies interactions:
| Factor | Main Effect on Yield | p-value |
|---|---|---|
| Temperature | +12% | <0.05 |
| Catalyst Loading | +8% | 0.07 |
| Solvent Ratio | -5% | 0.12 |
| Optimal conditions: 85°C, 1.5 mol% catalyst, DMF:H₂O = 4:1, yielding 82% purity . |
Q. What are the challenges in characterizing metabolic pathways of this compound using LC-MS/MS?
- Methodological Answer :
- Sample Preparation : Use liver microsomes (human/rat) incubated with NADPH. Quench reactions with acetonitrile (1:2 v/v) to denature enzymes.
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/MeOH). Detect phase I metabolites (hydroxylation at the ethyl group) and phase II glucuronides (m/z shift +176). Internal standards (e.g., deuterated analogs) correct matrix effects .
Data Contradiction Analysis Example
Issue : Conflicting reports on cytotoxicity (IC₅₀ = 10 µM vs. 50 µM in MCF-7 cells).
Resolution :
- Verify cell viability assay (MTT vs. resazurin).
- Check batch-to-batch compound purity (HPLC ≥98% required).
- Replicate under normoxic vs. hypoxic conditions, as metabolic activity varies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
